

# 4-(Dimethoxymethyl)-2-methoxypyrimidine CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Dimethoxymethyl)-2-methoxypyrimidine

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## Technical Guide: 4-(Dimethoxymethyl)-2-methoxypyrimidine

CAS Number: 193746-84-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Dimethoxymethyl)-2-methoxypyrimidine**, a key intermediate in the synthesis of a variety of biologically active molecules. This document consolidates its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis, and insights into its potential applications in medicinal chemistry and agrochemical research.

## Core Properties and Safety Information

**4-(Dimethoxymethyl)-2-methoxypyrimidine** is a substituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure features a pyrimidine core, a methoxy group at the 2-position, and a dimethoxymethyl group at the 4-position.

## Chemical and Physical Properties

A summary of the key quantitative data for **4-(Dimethoxymethyl)-2-methoxypyrimidine** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	193746-84-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	184.19 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥97%	[1]
Storage Temperature	2-8°C, in an inert atmosphere	

## Safety and Handling

The following safety information is derived from available safety data sheets (SDS) for **4-(Dimethoxymethyl)-2-methoxypyrimidine** and structurally similar compounds.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

## Synthesis and Characterization

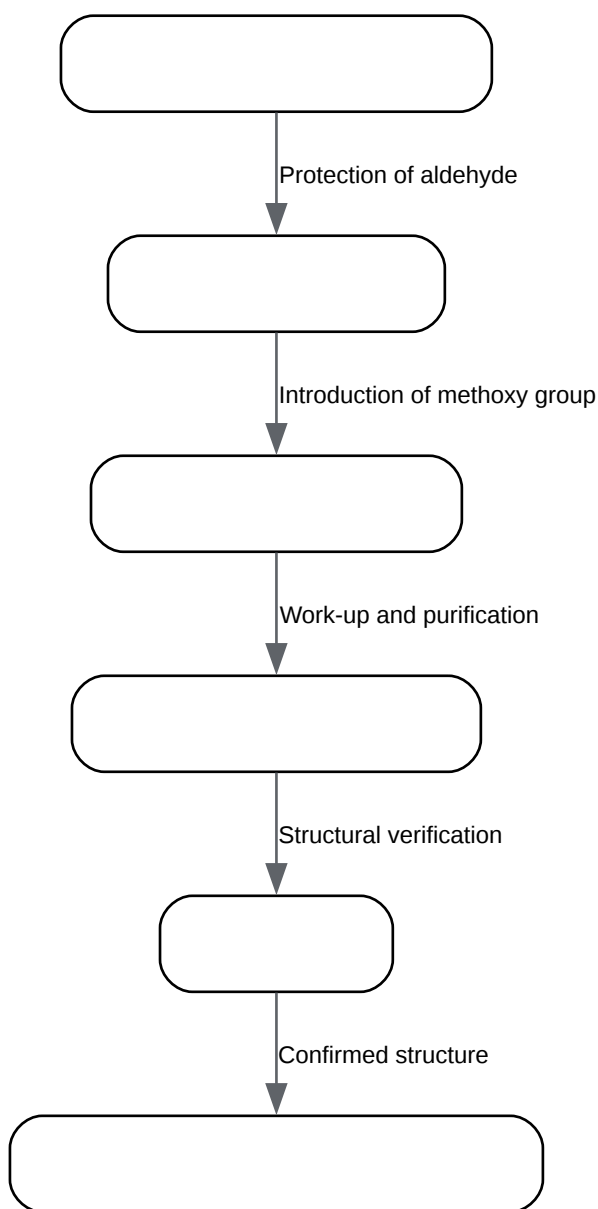
While a specific, detailed experimental protocol for the synthesis of **4-(Dimethoxymethyl)-2-methoxypyrimidine** is not readily available in a single publication, a plausible synthetic route can be constructed based on established pyrimidine chemistry and patent literature for

analogous compounds. The proposed synthesis involves the protection of a formyl group as a dimethyl acetal.

## Proposed Synthetic Pathway

A potential synthetic route to **4-(Dimethoxymethyl)-2-methoxypyrimidine** could start from a suitable pyrimidine precursor, such as 2-methoxy-4-methylpyrimidine, which would then be halogenated and subsequently converted to the aldehyde, followed by acetal formation. A more direct approach might involve the cyclization of precursors already containing the dimethoxymethyl moiety.

A generalized workflow for a potential synthesis is depicted below.



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A generalized workflow for the synthesis and characterization of **4-(Dimethoxymethyl)-2-methoxypyrimidine**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for pyrimidine synthesis and acetal formation.

Materials:

- 2-Chloro-4-formylpyrimidine
- Anhydrous Methanol
- Trimethyl orthoformate
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium Methoxide
- Anhydrous solvent (e.g., Tetrahydrofuran)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

#### Procedure:

- **Acetal Formation:** To a solution of 2-chloro-4-formylpyrimidine (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Extraction:** Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Methoxylation:** Dissolve the crude 4-(dimethoxymethyl)-2-chloropyrimidine in anhydrous tetrahydrofuran. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

- Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure **4-(Dimethoxymethyl)-2-methoxypyrimidine**.

## Characterization

The structure of the synthesized **4-(Dimethoxymethyl)-2-methoxypyrimidine** should be confirmed by standard analytical techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	Peaks corresponding to the methoxy protons (singlet, ~4.0 ppm), the acetal methyl protons (singlet, ~3.4 ppm), the acetal methine proton (singlet, ~5.5 ppm), and the pyrimidine ring protons (doublets, ~7.0-8.5 ppm).
<sup>13</sup> C NMR	Resonances for the pyrimidine ring carbons, the methoxy carbon, the acetal carbons, and the acetal methine carbon.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ).
IR	Characteristic C-O and C=N stretching frequencies.

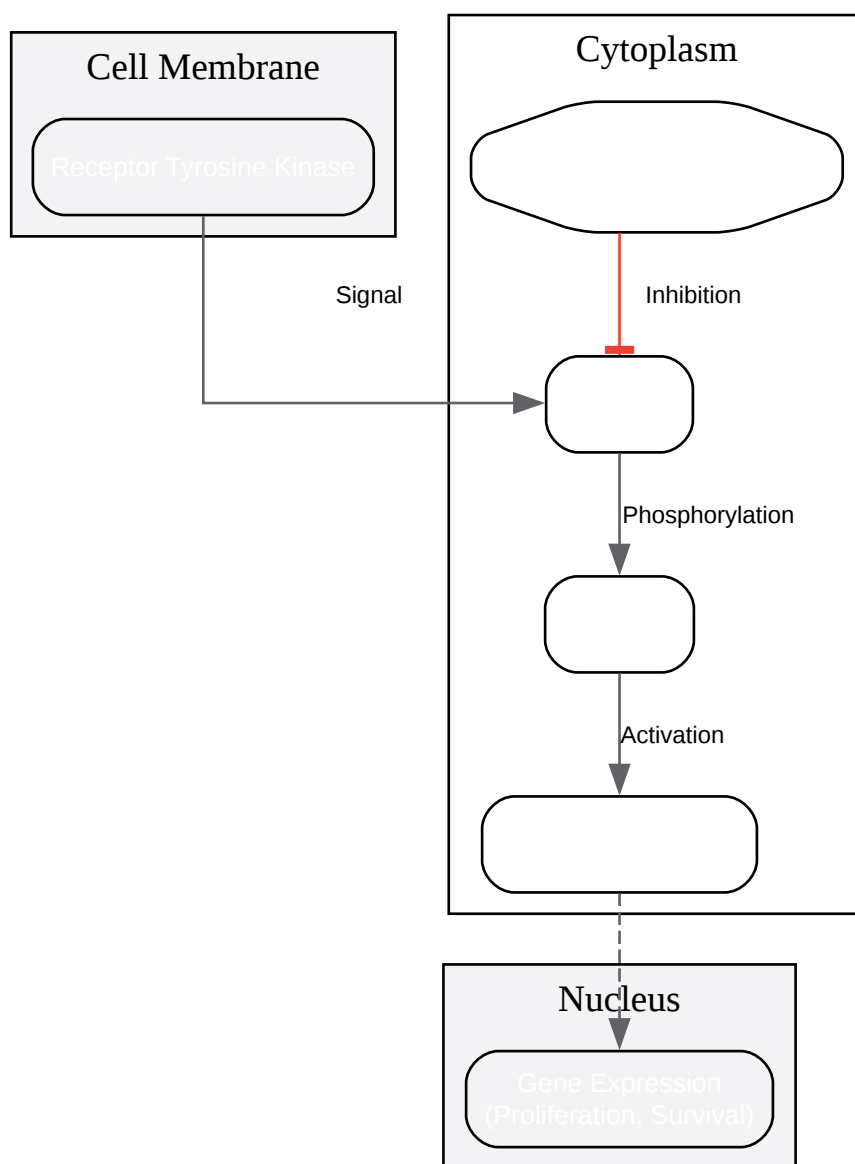
## Biological Activity and Applications

While specific biological studies on **4-(Dimethoxymethyl)-2-methoxypyrimidine** are limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]

The dimethoxymethyl group can be readily deprotected to the corresponding aldehyde, which serves as a versatile handle for further chemical modifications, such as the introduction of various side chains to modulate biological activity.

## Potential Signaling Pathway Interactions

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a common mechanism of action involves the modulation of cell signaling pathways that are critical for cell growth, proliferation, and survival. A generalized diagram of a kinase inhibition pathway that could be targeted by derivatives of **4-(Dimethoxymethyl)-2-methoxypyrimidine** is presented below. It is important to note that this is a representative pathway and not based on direct experimental evidence for this specific compound.



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A generalized kinase inhibition pathway potentially targeted by bioactive pyrimidine derivatives.

## Conclusion

**4-(Dimethoxymethyl)-2-methoxypyrimidine** is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its well-defined properties and versatile reactivity make it an important tool for medicinal and synthetic chemists. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader field of pyrimidine chemistry.



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## References

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- 2. 4-(Dimethoxymethyl)-2-methoxypyrimidine 98% | CAS: 193746-84-8 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [4-(Dimethoxymethyl)-2-methoxypyrimidine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357983#4-dimethoxymethyl-2-methoxypyrimidine-cas-number-and-properties\]](https://www.benchchem.com/product/b1357983#4-dimethoxymethyl-2-methoxypyrimidine-cas-number-and-properties)

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